molecular formula C11H14Cl2FN B12637346 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride CAS No. 1004618-98-7

4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride

Cat. No.: B12637346
CAS No.: 1004618-98-7
M. Wt: 250.14 g/mol
InChI Key: VTRAWFNDMNGXNZ-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This particular derivative is characterized by the presence of a 5-chloro-2-fluorophenyl group attached to the piperidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(2-Chloro-5-Fluorophenyl)Piperidine Hydrochloride
  • 4-(2-Chloro-4-Fluorophenyl)Piperidine Hydrochloride
  • 4-(3-Chloro-2-Fluorophenyl)Piperidine Hydrochloride

Comparison: 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity compared to other similar compounds .

Properties

CAS No.

1004618-98-7

Molecular Formula

C11H14Cl2FN

Molecular Weight

250.14 g/mol

IUPAC Name

4-(5-chloro-2-fluorophenyl)piperidine;hydrochloride

InChI

InChI=1S/C11H13ClFN.ClH/c12-9-1-2-11(13)10(7-9)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H

InChI Key

VTRAWFNDMNGXNZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=CC(=C2)Cl)F.Cl

Origin of Product

United States

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